

Standard Experimental Protocol for In Vivo Administration of AVE 0991

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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B15572711

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Introduction

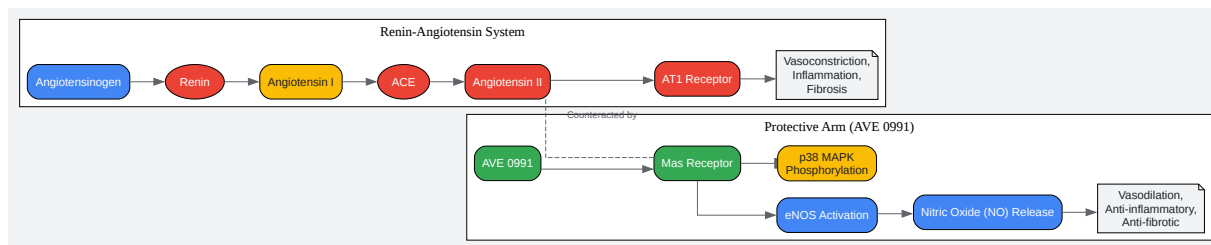
AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor.[1][2] It mimics the beneficial effects of Ang-(1-7), which often counteract the detrimental actions of Angiotensin II (Ang II).[3][4] The Ang-(1-7)/Mas receptor axis is a key component of the renin-angiotensin system (RAS), playing a protective role in various physiological and pathophysiological processes.[3][4] AVE 0991 has demonstrated therapeutic potential in a range of preclinical models, including cardiovascular diseases, inflammation, and neurological disorders, primarily through its anti-inflammatory, antioxidant, and vasodilatory properties.[3][5][6]

This document provides a comprehensive overview of the standard experimental protocols for the in vivo use of AVE 0991, including detailed methodologies, dosage information, and a summary of its signaling pathways.

Signaling Pathway of AVE 0991

AVE 0991 exerts its effects by binding to and activating the Mas receptor, a G protein-coupled receptor.[7] This activation initiates a signaling cascade that often opposes the signaling initiated by Ang II binding to its AT1 receptor. Key downstream effects of AVE 0991/Mas receptor activation include the stimulation of endothelial nitric oxide synthase (eNOS), leading

to nitric oxide (NO) release and subsequent vasodilation.[8] Additionally, it has been shown to modulate the p38 MAPK signaling pathway.[9]



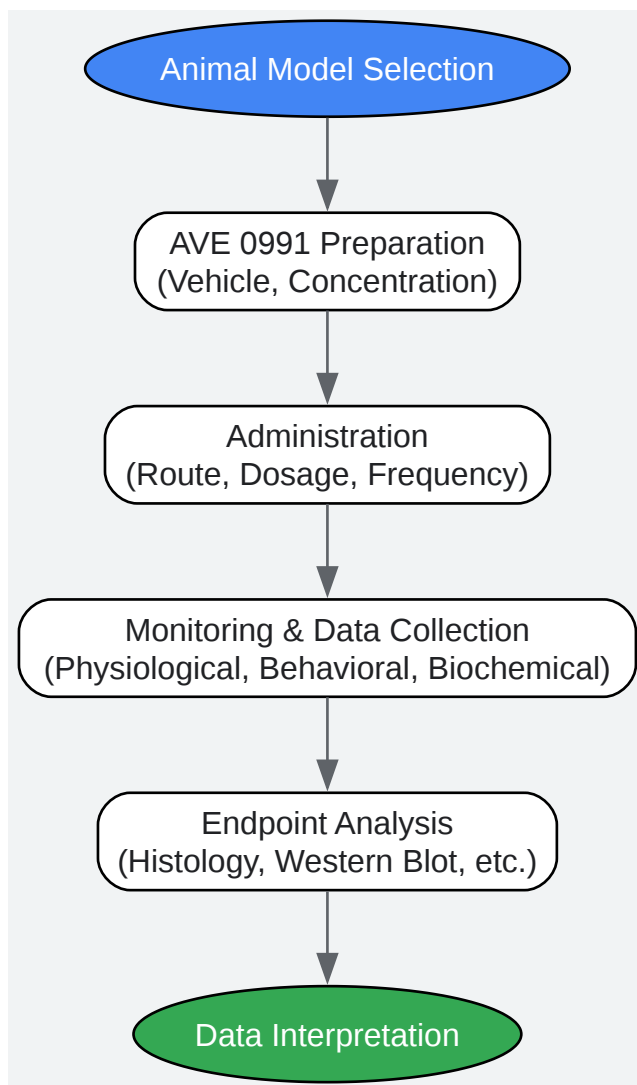
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Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental Protocols

The administration of AVE 0991 in vivo can be achieved through various routes, with the choice of method depending on the specific experimental design, target organ, and desired duration of action.

General Workflow for In Vivo Studies



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Caption: General experimental workflow for in vivo studies with AVE 0991.

Preparation of AVE 0991 Solution

Proper dissolution of AVE 0991 is critical for accurate dosing. The choice of vehicle depends on the administration route.

Vehicle	Administration Route(s)	Reference
10% DMSO in Corn Oil	Intranasal	[5]
Polyethylene Glycol 400 and Sterile Water	Osmotic Mini-pumps	[8]
0.9% NaCl	Oral Gavage	[1][10]
10% DMSO	Intraperitoneal	[11][12]
Saline	Subcutaneous	[13]
30% Cyclodextrin	Osmotic Mini-pumps	[14]

Note: For intraperitoneal injections, a stock solution in a solvent like DMSO is often prepared first and then diluted to the final concentration with saline or another aqueous buffer to minimize solvent toxicity.[11][12] It is recommended to prepare working solutions fresh daily. [10]

Quantitative Data Summary

The following tables summarize the dosages and administration routes of AVE 0991 used in various in vivo studies.

Rodent Models

Animal Model	Disease/ Condition Studied	Dosage	Administration Route	Duration	Key Findings	Reference(s)
Aged Rats	Postoperative Delayed Neurocognitive Recovery	0.9 mg/kg	Intranasal	Single dose post-surgery	Attenuated neuroinflammation and restored blood-brain barrier integrity.	[5]
Rats (Cirrhotic)	Liver Cirrhosis	1 mg/kg (acute) or 28 µg/kg/h (chronic)	Intravenous (acute) or Osmotic mini-pump (chronic)	Single dose (acute) or 2 weeks (chronic)	Reduced portal pressure without systemic hemodynamic effects.	[8]
BALB/c Mice	Chronic Allergic Lung Inflammation (Asthma)	1 mg/kg/day	Subcutaneous	During challenge period (4 weeks)	Attenuated pulmonary remodeling and inflammation.	[13]
Mice	Colitis	1, 20, 40 mg/kg (prophylactic) or 30-40 mg/kg (treatment)	Intraperitoneal	Daily	Reduced colitis severity.	[6]

Wistar Rats	Normotensive	1 mg/kg	Oral Gavage	7 days	No significant adverse effects noted.	[1] [10]
Sprague-Dawley Rats	Myocardial Infarction	Not specified	Not specified	4 weeks	Attenuated cardiac hypertrophy and improved cardiac function.	[3]
Male Mice	Cerebral Ischemia	10 or 20 mg/kg	Intraperitoneal	Two doses (at reperfusion and 4h post-stroke)	Did not provide neuroprotection in this model.	[11] [12]
C57BL/6 Mice	Water Diuresis	0.58 nmol/g	Intraperitoneal	Single dose	Produced an antidiuretic effect.	[7]
Obese Zucker Rats	Obesity/Metabolic Syndrome	0.5 mg/kg/day	Osmotic Mini-pumps	2 weeks	Improved glucose tolerance and insulin signaling in skeletal muscle.	[14]
Apolipoprotein E knockout Mice	Ang II-induced Abdominal Aortic Aneurysm	0.58 or 1.16 μ mol/kg/day	Mixed with diet	Not specified	Dose-dependently inhibited aneurysm formation.	[15] [16]

Detailed Methodologies for Key Experiments

Intranasal Administration for Neuroprotection

- Animal Model: Aged rats.[5]
- Objective: To assess the neuroprotective effects of AVE 0991 on postoperative delayed neurocognitive recovery.[5]
- Protocol:
 - Anesthetize rats (e.g., with 2.0-2.5% sevoflurane) and place them in a supine position.[5]
 - Prepare a solution of 0.9 mg/kg AVE 0991 in 10% DMSO dissolved in corn oil.[5]
 - Administer a total volume of 36 µl intranasally, by introducing 6 µl alternately into the left and right nostril every 5 minutes for 30 minutes.[5]
 - The administration is performed immediately after surgery.[5]

Chronic Subcutaneous Administration for Asthma

- Animal Model: BALB/c mice with ovalbumin (OVA)-induced chronic allergic lung inflammation.[13]
- Objective: To investigate the effect of AVE 0991 on pulmonary remodeling.[13]
- Protocol:
 - Dissolve AVE 0991 in saline.[13]
 - Administer AVE 0991 at a dose of 1 mg/kg/day via subcutaneous injection.[13]
 - Treatment is given daily during the 4-week OVA challenge period.[13]
 - A control group receives subcutaneous injections of saline.[13]

Intraperitoneal Administration for Colitis

- Animal Model: Mice with DSS-induced colitis.[6]

- Objective: To evaluate the anti-inflammatory effects of AVE 0991 in a model of inflammatory bowel disease.[\[6\]](#)
- Protocol (Prophylactic):
 - Administer AVE 0991 daily via intraperitoneal injection at doses of 1, 20, or 40 mg/kg.[\[6\]](#)
 - Begin treatment concurrently with the induction of colitis.[\[6\]](#)
- Protocol (Therapeutic):
 - Induce colitis.[\[6\]](#)
 - Begin daily intraperitoneal administration of AVE 0991 at 30-40 mg/kg after the onset of disease symptoms.[\[6\]](#)

Chronic Administration via Osmotic Mini-pumps for Metabolic Studies

- Animal Model: Obese Zucker rats.[\[14\]](#)
- Objective: To evaluate the effect of AVE 0991 on glucose metabolism.[\[14\]](#)
- Protocol:
 - Dissolve AVE 0991 in a 30% cyclodextrin solution to a concentration that delivers 0.5 mg/kg/day.[\[14\]](#)
 - Fill osmotic mini-pumps with the AVE 0991 solution.[\[14\]](#)
 - Surgically implant the mini-pumps (e.g., subcutaneously or intraperitoneally) for continuous drug delivery over a period of two weeks.[\[8\]](#)[\[14\]](#)

Conclusion

AVE 0991 is a versatile pharmacological tool for investigating the protective arm of the renin-angiotensin system in vivo. The choice of animal model, administration route, and dosage should be carefully considered based on the specific research question. The protocols and data

summarized in this document provide a valuable resource for designing and conducting robust in vivo experiments with this promising Mas receptor agonist.

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